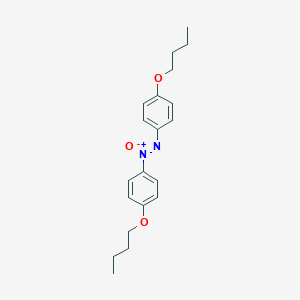

Diazene, bis(4-butoxyphenyl)-, 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

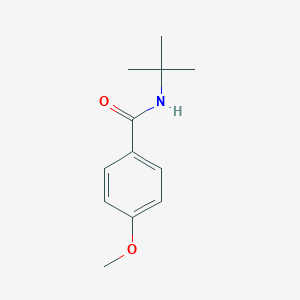

Diazene, bis(4-butoxyphenyl)-, 1-oxide, also known as 4-butoxybenzene diazene oxide, is a chemical compound that is used in various scientific research applications. It is a white solid with a molecular weight of 264.35 g/mol and a melting point of 60-65 °C. It is a non-toxic, non-flammable, and non-volatile substance, making it a safe and effective reagent for laboratory experiments.

Scientific Research Applications

Novel Energetic Materials

Diazene compounds have been explored for their potential in creating high-performance energetic materials. For instance, novel polynitro azoxypyrazole-based energetic compounds have shown significant promise due to their high thermal stability, low mechanical sensitivity, and moderate detonation performance, making them suitable for applications requiring high energy density and stability (Yang et al., 2021).

Coordination Polymers and Supramolecular Chemistry

Diazene derivatives have been utilized in the formation of new inorganic/organic coordination polymers, showcasing the versatility of diazene compounds in constructing materials with unique properties. These polymers exhibit interesting structural features and potential for applications in catalysis, molecular recognition, or materials science (Dong et al., 2000).

Photoreactive Materials

The photoisomerization properties of azobenzene derivatives, a class closely related to diazenes, have been harnessed in self-assembled monolayers for technological applications. Their ability to switch configurations upon light exposure while forming stable monolayers on metal surfaces suggests potential for creating responsive surfaces or devices (Benassi & Corni, 2013).

Electrocatalysis and Green Chemistry

Diazene compounds have been investigated for their roles in electrochemical reactions, presenting an environmentally friendly protocol for synthesizing diazene derivatives. This includes applications in the synthesis of compounds with antibiotic activity, highlighting the potential of diazenes in medicinal chemistry (Mehrdadian et al., 2021).

Supramolecular Assemblies for Sensing

Supramolecular compounds involving diazenes have demonstrated selectivity and sensitivity in detecting nitroaromatic compounds and metal ions. This suggests diazenes' utility in developing multifunctional materials for chemical sensing and environmental monitoring (Zhang et al., 2016).

Mechanism of Action

Target of Action

This compound is a type of liquid crystal , but its specific interactions with biological targets are not clearly defined

Mode of Action

As a liquid crystal, it may interact with its environment in a unique way compared to other types of compounds . .

Action Environment

Factors such as temperature may affect its state and therefore its interactions with other molecules . .

properties

IUPAC Name |

(4-butoxyphenyl)-(4-butoxyphenyl)imino-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFZDFCLDVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17051-01-3 |

Source

|

| Record name | Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q & A

Q1: What can we learn about the intermolecular interactions of Diazene, bis(4-butoxyphenyl)-, 1-oxide from its physical properties?

A1: By measuring the density of this compound at different temperatures, researchers can calculate various thermodynamic parameters, including the coefficient of volume expansion (α), the isochoric temperature coefficient of internal pressure (X), and the isothermal microscopic Gruneisen parameter (Γ) []. These parameters provide insights into the intermolecular interactions within the liquid crystal. For example, the temperature dependence of these parameters can reveal information about the strength and nature of the forces between the molecules.

A2: Yes, proton magnetic resonance (PMR) studies have been conducted on this compound in its nematic phase []. Researchers observed a broad triplet line in the NMR spectra, with a linewidth ranging from 2.3 to 3.1 G depending on the temperature. This triplet line provides information about the molecular orientation and dynamics within the liquid crystalline phase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.